molecular formula C22H17ClN2O5 B1443749 Fenquinotrione CAS No. 1342891-70-6

Fenquinotrione

Cat. No.: B1443749
CAS No.: 1342891-70-6
M. Wt: 424.8 g/mol
InChI Key: KPSTXQYTZBZXMM-UHFFFAOYSA-N
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Description

Fenquinotrione is a novel herbicide that can control a wide range of broadleaf and sedge weeds with excellent rice selectivity . It was discovered and developed by Kumiai Chemical Industry Co., Ltd .


Synthesis Analysis

This compound and its derivatives and metabolites were synthesized by the Kumiai Chemical Industry Co., Ltd .


Molecular Structure Analysis

The docking study suggested that the 1,3-diketone moiety of this compound formed a bidentate interaction with Fe(II) at the active site . Furthermore, π–π stacking interactions occurred between the oxoquinoxaline ring and the conserved Phe409 and Phe452 rings .


Chemical Reactions Analysis

This compound potently inhibited the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana .


Physical and Chemical Properties Analysis

This compound is a pale yellow powder with a melting point of 157.6°C . Its solubility in water is 17.3 mg/L at 20°C . The Log P ow values are 2.91 (pH 1.0), 1.59 (pH 4.0), and 0.33 (pH 7.0) .

Scientific Research Applications

Herbicidal Efficacy and Selectivity

Fenquinotrione, a novel herbicide, exhibits remarkable efficacy in controlling a wide range of broadleaf and sedge weeds, particularly in rice cultivation. Yamamoto et al. (2021) investigated its mechanism of action, discovering that this compound effectively inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in Arabidopsis thaliana. This action occurs due to the compound's ability to interact with the active site of the enzyme, indicating a mechanism similar to other HPPD inhibitors. The study also noted significant herbicidal activity differences between rice and sedge species, suggesting a unique selectivity profile of this compound towards rice safety, attributed to its potent metabolism in rice plants (Yamamoto et al., 2021).

Development and Registration for Agricultural Use

Nagamatsu et al. (2022) discussed the development of this compound by Kumiai Chemical Industry Co., Ltd., highlighting its registration in Japan in 2018. The compound's efficacy against a variety of weeds and its safety profile in rice cultivation were emphasized. Metabolic and molecular studies identified specific pathways responsible for this compound's safety in rice, involving CYP81A6-mediated demethylation and subsequent glucose conjugation. The registration of this compound marked its entry into the market, supporting efficient food production with its high efficacy and selectivity (Nagamatsu et al., 2022).

Risk Assessment and Safety Evaluation

A risk assessment of this compound by the Food Safety Commission of Japan (FSCJ) was conducted, as presented in a 2017 study. This assessment included various studies to evaluate the safety profile of this compound. One major adverse effect observed was ocular toxicity in rats, commonly seen with other 4-HPDDase inhibitors. The evaluation covered aspects like neurotoxicity, fertility, teratogenicity, and genotoxicity, establishing an acceptable daily intake (ADI) for dietary risk assessment. This comprehensive safety evaluation of this compound provided insights into its potential risks and safe usage guidelines (Food safety, 2017).

Mechanism of Action

Target of Action

Fenquinotrione, also known as this compound [ISO], is a novel herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .

Mode of Action

this compound interacts with its target, HPPD, by inhibiting its activity . The 1,3-diketone moiety of this compound forms a bidentate interaction with Fe(II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved Phe409 and Phe452 rings of the enzyme . This suggests that this compound competes with the substrate, similar to existing HPPD inhibitors .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway, leading to a deficiency in the production of plastoquinones and tocopherols . This disruption affects photosynthesis and photoprotection mechanisms, causing a bleaching effect on the weeds, ultimately leading to their death .

Pharmacokinetics

It is suggested that this compound undergoes demethylation mediated by cyp81a6, followed by glucose conjugation in rice . This metabolic process is believed to contribute to the selectivity of this compound, providing safety for rice while effectively controlling a wide range of broadleaf and sedge weeds .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of a wide range of broadleaf and sedge weeds . The herbicide causes a bleaching effect on the weeds due to the disruption of photosynthesis and photoprotection mechanisms .

Action Environment

It is known that various environmental factors can affect the efficacy of herbicides in general, such as rainfall, temperature, weed seeding depth, rice transplanting depth, and water leaching .

Safety and Hazards

Fenquinotrione may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, and avoiding release to the environment .

Future Directions

Fenquinotrione was registered in Japan in 2018, and various products containing this compound have been launched . With its high efficacy and excellent rice selectivity, it is believed that this compound will contribute to efficient food production in the future .

Biochemical Analysis

Biochemical Properties

Fenquinotrione plays a significant role in biochemical reactions by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme is essential for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of carotenoids. This compound interacts with the active site of HPPD, forming a bidentate interaction with Fe(II) and engaging in π–π stacking interactions with conserved phenylalanine residues . This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues.

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting the biosynthesis of carotenoids, which are vital for photosynthesis and protection against oxidative damage. The inhibition of HPPD by this compound leads to the accumulation of toxic intermediates, causing cellular damage and bleaching symptoms in susceptible plants . Additionally, this compound’s selectivity for rice is attributed to its rapid metabolism in rice cells, involving demethylation and glucose conjugation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound binds to the active site of HPPD, forming a bidentate interaction with Fe(II) and engaging in π–π stacking interactions with conserved phenylalanine residues . This binding prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, disrupting the biosynthesis of carotenoids. The inhibition of HPPD leads to the accumulation of toxic intermediates, causing cellular damage and bleaching symptoms in susceptible plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors in its efficacy. Studies have shown that this compound remains stable under various environmental conditions, maintaining its herbicidal activity . Long-term effects on cellular function include the sustained inhibition of HPPD and the resulting disruption of carotenoid biosynthesis, leading to prolonged bleaching symptoms in susceptible plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to increased herbicidal activity . At high doses, this compound can cause adverse effects, including ocular toxicity and centrilobular hepatocyte hypertrophy in animal models . These toxic effects highlight the importance of determining the appropriate dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in rice. The primary metabolic pathway involves the demethylation of this compound, followed by glucose conjugation . This metabolic process is mediated by the enzyme CYP81A6, which is responsible for the selective degradation of this compound in rice . The resulting metabolites are less toxic and are readily excreted from the plant cells.

Transport and Distribution

This compound is transported and distributed within plant cells and tissues through various mechanisms. It is absorbed by the roots and translocated to the shoots, where it exerts its herbicidal effects . The distribution of this compound within the plant is influenced by its interactions with transporters and binding proteins, which facilitate its movement to target sites . The localization and accumulation of this compound in specific tissues contribute to its selective herbicidal activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it inhibits the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . The targeting of this compound to the chloroplasts is facilitated by specific signals and post-translational modifications that direct it to this organelle . The inhibition of HPPD within the chloroplasts disrupts carotenoid biosynthesis, leading to the bleaching symptoms observed in susceptible plants.

Properties

IUPAC Name

2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSTXQYTZBZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158629
Record name 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342891-70-6
Record name Fenquinotrione [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENQUINOTRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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